Home > Products > Screening Compounds P114847 > myo-Inositol, tetrakis(dihydrogen phosphate)
myo-Inositol, tetrakis(dihydrogen phosphate) - 27121-72-8

myo-Inositol, tetrakis(dihydrogen phosphate)

Catalog Number: EVT-15313001
CAS Number: 27121-72-8
Molecular Formula: C6H16O18P4
Molecular Weight: 500.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myo-Inositol, tetrakis(dihydrogen phosphate), also known as D-myo-Inositol 1,3,4,5-tetrakisphosphate, is a significant organic compound classified under inositol phosphates. Inositol phosphates are characterized by the presence of phosphate groups attached to an inositol moiety. This compound plays a crucial role in various biological processes and is primarily found in eukaryotic cells. It is particularly noted for its involvement in cellular signaling pathways and regulation of intracellular calcium levels.

Source

Myo-Inositol, tetrakis(dihydrogen phosphate) can be sourced from various biological systems, notably from yeast such as Saccharomyces cerevisiae. It is synthesized as part of the inositol phosphate biosynthesis pathway, where it serves as an intermediate leading to the formation of more complex inositol phosphates like hexakisphosphate.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organic oxygen compounds
  • Class: Organooxygen compounds
  • Sub Class: Alcohols and polyols
  • Direct Parent: Inositol phosphates
Synthesis Analysis

Methods

The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) is typically achieved through phosphorylation reactions involving myo-inositol derivatives. Various methods have been developed to phosphorylate inositol, including:

  1. Phosphoramidite Method: This method utilizes a new phosphorylating agent to facilitate the phosphorylation process effectively.
  2. Enzymatic Phosphorylation: Involves the use of specific kinases that catalyze the addition of phosphate groups to myo-inositol.
  3. Chemical Synthesis: This includes multi-step synthetic routes that may involve protecting groups to ensure selective phosphorylation at desired hydroxyl groups.

Technical Details

The phosphorylation process can be complex due to the need for regioselectivity and stereochemistry control. The synthesis often starts with readily available myo-inositol, which undergoes a series of transformations to yield the final tetrakisphosphate product.

Molecular Structure Analysis

Structure

Myo-Inositol, tetrakis(dihydrogen phosphate) has a complex molecular structure characterized by multiple hydroxyl groups and phosphate moieties. Its chemical formula is C6H16O18P4C_6H_{16}O_{18}P_4, and it features four phosphate groups attached to the inositol ring.

Data

  • IUPAC Name: {[(1S,2S,3S,4S,5R,6S)-2,4-dihydroxy-3,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid
  • CAS Number: 102850-29-3
  • Molecular Weight: 500.0755 g/mol
  • InChI Key: CIPFCGZLFXVXBG-CNWJWELYSA-N
Chemical Reactions Analysis

Reactions

Myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions primarily involving phosphorylation and dephosphorylation processes.

  1. Phosphorylation Reactions:
    • Involves the addition of phosphate groups to myo-inositol derivatives.
    • Common reagents include inositol 1,4,5-trisphosphate and specific kinases.
  2. Dephosphorylation Reactions:
    • Catalyzed by phosphatases that remove phosphate groups from the molecule.
    • Results in the formation of inositol 1,3,4-trisphosphate.

Technical Details

The reactions typically require controlled conditions such as temperature and pH to optimize yields and maintain structural integrity. The ability of this compound to bind with other molecules further facilitates its role in biochemical pathways.

Mechanism of Action

Process

Myo-Inositol, tetrakis(dihydrogen phosphate) exerts its biological effects primarily through its interaction with cellular signaling pathways. It acts on the inositol 1,4,5-trisphosphate receptor (InsP3R), facilitating calcium ion entry across the plasma membrane.

Data

  • Biochemical Pathways: Serves as a precursor for other inositol phosphates involved in calcium signaling.
  • Cellular Effects: Influences gene expression and cellular metabolism through modulation of intracellular calcium levels.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Charge: Neutral
  • Melting Point: Not available (specific data not provided)

Chemical Properties

Myo-Inositol, tetrakis(dihydrogen phosphate) is highly soluble in water due to its polar nature resulting from multiple hydroxyl and phosphate groups. It is stable under physiological conditions but may undergo hydrolysis or dephosphorylation under specific enzymatic or acidic conditions.

Applications

Myo-Inositol, tetrakis(dihydrogen phosphate) has several scientific applications:

  1. Cell Biology Research: Used extensively to study calcium signaling pathways and their implications in various cellular processes.
  2. Pharmacology: Investigated for its potential therapeutic roles in conditions related to calcium dysregulation.
  3. Biochemistry: Serves as a model compound for studying the synthesis and function of inositol phosphates within cellular systems.
Synthesis Methodologies of *myo*-Inositol Tetrakis(dihydrogen phosphate)

Regioselective Phosphorylation Strategies

The synthesis of myo-inositol tetrakis(dihydrogen phosphate) derivatives demands precise control over phosphate group positioning due to the stereochemical complexity of the myo-inositol ring (with one axial and five equatorial hydroxy groups). Regioselective phosphorylation strategies enable the targeted installation of phosphate groups at specific positions (e.g., 1,2,3,5- or 1,3,4,5-tetrakisphosphates), which is critical for their function in iron chelation and biological signaling.

Orthoester-Based Protecting Group Approaches

[1] [3] [8]

myo-Inositol orthoesters serve as pivotal intermediates for regioselective functionalization. The trans-fused 1,3,5-orthoformate group (e.g., 1,3,5-orthoformate) inherently protects C1, C3, and C5 hydroxyls while leaving C2, C4, and C6 available for stepwise derivatization. This strategy enables the synthesis of both 1,2,3-tris- and 1,2,3,5-tetrakisphosphate derivatives from a common precursor [1] [8]. Key steps include:

  • Orthoester Formation: myo-Inositol undergoes acid-catalyzed reaction with triethyl orthoformate to yield 1,3,5-orthoformate with >95% regioselectivity [8].
  • Benzylation/Functionalization: The free C2, C4, and C6 hydroxyls are selectively benzylated (using BnBr/NaH) or acylated to install temporary protecting groups. For tetrakisphosphate synthesis, C4 and C6 are typically protected while C2 remains available for early phosphorylation [1].
  • Orthoester Cleavage: Controlled acid hydrolysis (e.g., dilute acetic acid) releases C1, C3, and C5 hydroxyls without disrupting other protecting groups. Subsequent phosphorylation of these positions uses phosphoramidite or POCl₃ chemistry [3].

Table 1: Key Intermediates in Orthoester-Based Synthesis of myo-Inositol Tetrakisphosphates

Orthoester IntermediateTarget PositionsPhosphorylation SequenceGlobal DeprotectionOverall Yield
1,3,5-Orthoformate (C2/C4/C6 free)1,2,3-TrisphosphateC2 phosphorylation → Orthoester cleavage → C1/C3 phosphorylationHydrogenolysis → Phosphate deprotection28–35% [1]
1,3,5-Orthoformate (C4/C6 protected)1,2,3,5-TetrakisphosphateC2 phosphorylation → Orthoester cleavage → C1/C3/C5 phosphorylationHydrogenation → Hydrolysis18–25% [3]
1,3,5-Orthoformate (C6 tritylated)1,3,4,5-TetrakisphosphateC4 phosphorylation → Orthoester cleavage → C1/C3/C5 phosphorylationAcid hydrolysis → Ion exchange20% [8]

This approach achieves regioselectivity >90% for 1,2,3,5-tetrakisphosphate, as confirmed by ³¹P NMR spectroscopy showing four distinct phosphate signals [1].

Enzymatic vs. Chemical Derivatization of myo-Inositol Precursors

[4] [5] [6]

While chemical synthesis offers precise control, enzymatic methods provide an alternative for accessing specific stereoisomers:

  • Enzymatic Phosphorylation: myo-Inositol 1,4,5-trisphosphate can be enzymatically converted to 1,3,4,5-tetrakisphosphate using soluble rat brain kinases. This mimics in vivo biosynthetic pathways but suffers from low yields (<15%) and challenges in scaling [4].
  • Chemoenzymatic Resolution: Racemic myo-inositol derivatives are resolved using lipases (e.g., Pseudomonas spp.) to enantiomerically pure intermediates. For example, enzymatic acylation of 1,2-cyclohexylidene-myo-inositol yields the (1D)-enantiomer, which is phosphorylated at C3, C4, and C5 to give phosphatidyl-myo-inositol 3,4,5-trisphosphate [5].
  • Purely Chemical Synthesis: Direct phosphorylation of orthoester-protected myo-inositol avoids enzyme limitations. POCl₃ in N-methylimidazole affords tetrakisphosphates in 20–25% overall yield, outperforming enzymatic routes in reproducibility and scale (>5 g) [3] [6].

Table 2: Comparison of Enzymatic vs. Chemical Phosphorylation Approaches

MethodKey AdvantagesLimitationsRegioselectivityScalability
Enzymatic KinasesBiosynthetic relevance; No protecting groupsLow yields (10–15%); Complex product isolationModerate (C3/C6 specificity)Limited (mg scale) [4]
Lipase ResolutionHigh enantiopurity (>98% ee); Mild conditionsRequires chiral precursors; Multi-stepHigh (C1 specificity)Moderate (1–2 g) [5]
Chemical (POCl₃/Imidazole)High yields (70–85% per step); ScalableRequires orthogonal protecting groupsExcellent (controlled by protecting groups)High (>10 g) [3] [6]

Selective Deprotection Techniques for Targeted Phosphate Group Introduction

[1] [3] [8]

Sequential deprotection is critical for installing phosphates at non-symmetrical positions:

  • Hydrogenolysis: Benzyl groups are cleaved via Pd/C-catalyzed hydrogenation under mild conditions (H₂, 1 atm, 25°C), leaving phosphate triesters intact. This enables selective exposure of C4/C6 hydroxyls after initial C2 phosphorylation [1].
  • Acid-Mediated Hydrolysis: Orthoester and cyclohexylidene groups are cleaved with aqueous acetic acid (80%) or pTSA in methanol, selectively revealing C1, C3, and C5 hydroxyls without affecting benzyl or phosphate groups [8].
  • Phosphate Deprotection: Final deprotection uses TMSBr in CH₂Cl₂ or Bu₄N⁺F⁻ to cleave phosphate methyl/ethyl esters. Sodium salt forms are obtained via ion exchange (e.g., Dowex Na⁺-resin) [3].

For 1,2,3,5-tetrakisphosphate synthesis, a typical sequence involves:

  • Phosphorylation of C2 in orthoester-protected intermediate.
  • Orthoester cleavage → Phosphorylation of C1/C3.
  • C4 benzyl deprotection (hydrogenolysis) → Phosphorylation of C5.
  • Global deprotection with TMSBr followed by sodium exchange [1].³¹P NMR monitoring confirms >95% regiopurity, with phosphate chemical shifts between 0–5 ppm [3].

Properties

CAS Number

27121-72-8

Product Name

myo-Inositol, tetrakis(dihydrogen phosphate)

IUPAC Name

[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

InChI

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1

InChI Key

ZAWIXNGTTZTBKV-BAHMFFLCSA-N

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.